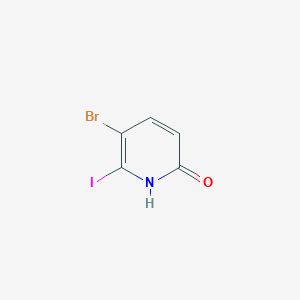

5-Bromo-6-iodo-1H-pyridin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-6-iodo-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrINO/c6-3-1-2-4(9)8-5(3)7/h1-2H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWJSQYGHBFEFRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1Br)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 6 Iodo 1h Pyridin 2 One

Established Synthetic Pathways for Pyridinone Ring Construction

The formation of the 2-pyridone scaffold is a well-established area of heterocyclic chemistry, with numerous methods available for its construction. These can be broadly categorized into cyclization reactions of acyclic precursors and the functionalization of pre-formed pyridine (B92270) rings.

Cyclization Reactions for Pyridinone Formation

The intramolecular cyclization of open-chain compounds is a powerful and versatile method for synthesizing pyridin-2-one derivatives. These reactions often involve the formation of key carbon-nitrogen and carbon-carbon bonds to construct the six-membered ring.

One common approach involves the condensation of active methylene (B1212753) compounds with β-enamino ketones or similar reactive species. For instance, the reaction of enamines with compounds containing a cyano group can lead to the formation of substituted pyridin-2-ones. A notable example is the synthesis of 3-cyano-6-methyl-4-phenylpyridin-2(1H)-one from the reaction of 2-cyanoacetamide (B1669375) with benzylideneacetone (B49655) in the presence of a base like potassium tert-butoxide. chemrxiv.org

Another strategy is the intramolecular cyclization of N-(3-oxoalkyl)chloroacetamide derivatives. This method allows for the synthesis of 5,6-dihydropyridin-2(1H)-ones, which can be subsequently oxidized to the corresponding pyridin-2-ones. rsc.org The intramolecular Wittig reaction of triphenylphosphonium salts derived from N-(3-oxoalkyl)chloroacetamides also provides a pathway to these structures.

Furthermore, tandem reactions that combine multiple steps in a single pot offer an efficient route to complex pyridinones. For example, a tandem condensation of propiolamide (B17871) with cyclic β-keto methyl esters in water, followed by an acid- or base-promoted intramolecular ring closure and decarboxylation, has been shown to be an effective method for constructing 5,6-fused 2-pyridone ring systems. researchgate.net

A summary of representative cyclization strategies is presented in the table below:

| Starting Materials | Reagents and Conditions | Product Type |

| 2-Cyanoacetamide and Benzylideneacetone | Potassium tert-butoxide in DMSO | 3-Cyano-6-methyl-4-phenylpyridin-2(1H)-one |

| N-(3-Oxoalkyl)chloroacetamide derivatives | Base | 5,6-Dihydropyridin-2(1H)-ones |

| Propiolamide and Cyclic β-keto methyl esters | Na2CO3 in water, then HCl | 5,6-Fused 2-pyridone ring system |

Functionalization of Pre-formed Pyridine Rings to Pyridinones

An alternative to building the pyridinone ring from acyclic precursors is the conversion of a pre-existing pyridine ring into a 2-pyridone. This transformation typically involves the introduction of a hydroxyl group at the 2-position, which exists in tautomeric equilibrium with the 2-pyridone form. researchgate.net

A common method for this conversion is the diazotization of 2-aminopyridines followed by hydrolysis. This process generates a diazonium salt which is then displaced by a hydroxyl group upon treatment with water.

Another approach involves the nucleophilic substitution of a leaving group at the 2-position of the pyridine ring. For example, 2-chloropyridines can be hydrolyzed to 2-pyridones under basic conditions, often requiring elevated temperatures. A related method involves the reaction of 2,6-dichloropyridine (B45657) with potassium tert-butoxide to yield 2,6-di-tert-butoxypyridine, which can then be treated with formic acid to produce 6-hydroxy-1,2-dihydropyridin-2-one. nih.gov

The oxidation of pyridine N-oxides can also lead to the formation of 2-pyridones. nih.gov These methods provide a valuable entry point to the pyridone scaffold, particularly when substituted pyridines are readily available.

Regioselective Halogenation Strategies for 5-Bromo-6-iodo-1H-pyridin-2-one Precursors

The introduction of both a bromine and an iodine atom at specific positions on the pyridinone ring is the most critical and challenging aspect of synthesizing this compound. The directing effects of the existing substituents on the ring, including the carbonyl group and any other functionalities, play a crucial role in determining the outcome of the halogenation reactions. Sequential halogenation, where the halogens are introduced one after the other, is the most logical approach.

Sequential Halogenation Approaches

The order of introduction of the bromine and iodine atoms can significantly impact the feasibility and regioselectivity of the synthesis. Both bromination followed by iodination and the reverse sequence are plausible routes.

This strategy would involve the initial synthesis of a 6-iodo-1H-pyridin-2-one precursor, followed by bromination at the 5-position. The synthesis of 6-halopyridin-2-ones can be challenging. One potential route could involve the cyclization of an appropriately substituted acyclic precursor already containing the iodine atom.

Once the 6-iodo-1H-pyridin-2-one is obtained, the subsequent bromination would be directed by the existing substituents. The electron-donating character of the ring nitrogen and the deactivating, ortho,para-directing nature of the iodine atom would influence the position of bromination. Electrophilic aromatic bromination of 6-hydroxytetrahydroisoquinolines has been shown to occur regioselectively at the 5-position using molecular bromine. researchgate.net This suggests that direct bromination of a 6-iodo-1H-pyridin-2-one at the 5-position is a feasible step.

This approach would commence with the synthesis of a 5-bromo-1H-pyridin-2-one precursor, which would then be subjected to iodination at the 6-position. The synthesis of 5-bromo-1H-pyridin-2-one is well-documented and can be achieved through various methods, including the bromination of 1H-pyridin-2-one.

The subsequent iodination at the 6-position is a more complex transformation. Direct iodination of pyridones often occurs at the 3 and 5-positions. chemrxiv.org Therefore, a direct electrophilic iodination of 5-bromo-1H-pyridin-2-one might not yield the desired 6-iodo product with high selectivity. Alternative strategies, such as metal-halogen exchange followed by quenching with an iodine source, might be necessary to achieve the desired regioselectivity. The synthesis of a related compound, 5-bromo-6-chloro-3-iodo-1H-pyridin-2-one, has been reported, indicating that the synthesis of such multi-halogenated pyridinones is achievable, although the specific conditions for introducing the iodine at the 6-position are not detailed in the readily available literature.

Further research into directed C-H activation or other modern synthetic methodologies may be required to develop a robust and high-yielding synthesis of this compound.

Optimization of Reaction Parameters in Halogenation

Solvent Effects

The choice of solvent can significantly influence the rate and selectivity of halogenation reactions.

For bromination with NBS , solvents such as acetonitrile (B52724) (MeCN), dichloromethane (B109758) (CH₂Cl₂), and acetic acid (AcOH) have been successfully employed for activated pyridines. researchgate.net In the synthesis of 5-bromo-6-chloro-1-methylpyridin-2(1H)-one, N,N-dimethylformamide (DMF) was used as the solvent. chemicalbook.com

For iodination with NIS , a range of solvents can be utilized. Acetonitrile is a common choice, as are tetrahydrofuran (B95107) (THF) and DMF. commonorganicchemistry.com The use of highly polar, non-coordinating fluorinated solvents like hexafluoroisopropanol (HFIP) has been shown to promote regioselective halogenation of arenes and heterocycles with N-halosuccinimides. researchgate.net

Temperature Control

Temperature is a critical parameter for controlling the reaction kinetics and preventing unwanted side reactions or decomposition.

Bromination reactions with NBS are often conducted at room temperature to maintain high selectivity. chemicalbook.com In some cases, gentle heating may be required to drive the reaction to completion, but this increases the risk of over-bromination or side-product formation. nih.gov

Iodination with NIS can be performed under various temperature conditions, from 0°C to reflux, depending on the reactivity of the substrate. commonorganicchemistry.com Starting at a lower temperature and gradually warming to room temperature allows for controlled iodination. For less reactive substrates, heating might be necessary. commonorganicchemistry.com

Stoichiometric Control of Halogen Sources

Precise control over the amount of the halogenating reagent is essential to achieve the desired mono-halogenation at each step and prevent the formation of di- or tri-halogenated by-products.

Typically, a slight excess (1.0 to 1.2 equivalents) of the halogenating agent (NBS or NIS) is used for each halogenation step to ensure complete conversion of the starting material.

In methods where a catalyst is used, such as acid-catalyzed iodination with NIS, only a catalytic amount of the acid is needed, while NIS is used in stoichiometric amounts. organic-chemistry.orgresearchgate.net For example, the iron(III)-catalyzed iodination of arenes with NIS uses only 5 mol% of the catalyst. acs.org This catalytic approach can offer a milder and more efficient pathway.

The following table provides a hypothetical, optimized reaction sequence based on literature precedents for similar compounds.

Interactive Data Table: Optimized Parameters for a Stepwise Synthesis

| Step | Reaction | Reagent (Equivalents) | Solvent | Temperature | Citations (based on analogy) |

|---|---|---|---|---|---|

| 1 | Bromination of 1H-pyridin-2-one | NBS (1.1 eq.) | DMF or MeCN | Room Temperature | chemicalbook.comresearchgate.net |

| 2 | Iodination of 5-Bromo-1H-pyridin-2-one | NIS (1.1 eq.) / Catalytic Acid | ACN or THF | 0°C to Room Temperature | commonorganicchemistry.comacs.orgresearchgate.net |

Advanced Synthetic Approaches to the this compound Core

Beyond direct electrophilic halogenation, more sophisticated methods can be envisioned for the construction of the this compound core, particularly when incorporating this moiety into larger, more complex molecules.

One advanced strategy involves deprotometalation-iodolysis . This technique utilizes a strong base, such as a lithium amide, to selectively remove a proton from the aromatic ring, creating a transient organometallic species. This intermediate is then "trapped" by an iodine source like molecular iodine (I₂) to introduce the iodine atom with high regioselectivity. This method has been successfully applied to the iodination of 1-arylated 7-azaindoles, a related heterocyclic system. nih.gov Such an approach could potentially be adapted for the direct iodination of a pre-brominated pyridin-2-one.

Another powerful set of reactions falls under the umbrella of transition-metal-catalyzed cross-coupling . While not a direct method to install the halogens, these reactions are crucial for using halogenated pyridinones as building blocks. For instance, a bromo-iodo-substituted pyridinone is an excellent substrate for sequential, site-selective cross-coupling reactions (e.g., Suzuki or Sonogashira couplings). The different reactivity of the C-I and C-Br bonds (the C-I bond being more reactive in typical palladium-catalyzed couplings) allows for the stepwise introduction of different substituents at the 6- and 5-positions, respectively. This provides a versatile route to complex derivatives that would be inaccessible through other means.

Finally, novel strategies for pyridine functionalization, such as a ring-opening, halogenation, ring-closing sequence , have been developed. chemrxiv.org This method temporarily transforms the electron-deficient pyridine into a more reactive, open-chain intermediate (a Zincke imine), which can undergo highly regioselective halogenation under mild conditions before the ring is reformed. chemrxiv.org While complex, this approach offers unique selectivity that may be beneficial for constructing highly substituted pyridinone systems.

Metal-Catalyzed C-X Bond Formation (X = Br, I)

The formation of carbon-halogen (C-X) bonds on electron-deficient rings like pyridine often requires advanced synthetic methods, with metal catalysis playing a pivotal role. Transition-metal-catalyzed reactions can offer high regioselectivity and functional group tolerance, which are often difficult to achieve with classical electrophilic aromatic substitution.

While a dedicated metal-catalyzed synthesis for this compound is not prominently featured in the literature, the principles are well-established through studies on related pyridine systems. A significant challenge in pyridine chemistry is achieving functionalization at the meta-position (C3 or C5) due to the electronic nature of the ring. However, directed C-H activation or specialized catalytic systems can overcome this hurdle.

One relevant example is the ruthenium-catalyzed meta-selective C-H bromination of 2-phenylpyridine (B120327) derivatives. nih.gov This method employs a ruthenium catalyst, [{Ru(p-cymene)Cl₂}₂], to direct bromination to the meta-position of the pyridine ring, a position that is electronically disfavored for electrophilic attack. nih.gov Such catalyst-controlled C-H functionalization offers an orthogonal approach to traditional methods, providing access to otherwise difficult-to-synthesize isomers. nih.gov This strategy's utility is further demonstrated by its amenability to one-pot procedures for subsequent derivatization, such as arylation or alkenylation. nih.gov

The significance of installing both a bromo and an iodo substituent lies in their differential reactivity, which is exploited in sequential, metal-catalyzed cross-coupling reactions. The carbon-iodine bond is more reactive than the carbon-bromine bond, allowing for selective functionalization of the C6-position (e.g., via Suzuki, Stille, or Sonogashira coupling) while leaving the C5-bromo group intact for a subsequent transformation. This dual-handle approach makes compounds like this compound valuable intermediates in the construction of complex molecular architectures.

Table 1: Illustrative Metal-Catalyzed Halogenation on Pyridine Scaffolds

| Catalyst System | Substrate Type | Position Selectivity | Halogen Source | Reference |

|---|---|---|---|---|

| [{Ru(p-cymene)Cl₂}₂] | 2-Phenylpyridine | meta- (C5) | TBATB (Tetrabutylammonium tribromide) | nih.gov |

C-H Functionalization as a Route to Halogenated Pyridinones

Direct C-H functionalization is an increasingly important strategy in modern organic synthesis due to its atom and step economy. This approach avoids the need for pre-functionalized starting materials by directly converting a C-H bond into a C-X bond. For electron-deficient heterocycles like pyridinones, direct halogenation can be challenging and often requires harsh conditions. nih.govyoutube.com However, for pyridin-2-one systems, the tautomeric equilibrium with the corresponding 2-hydroxypyridine (B17775) can influence the electronic properties and reactivity of the ring.

A direct synthetic route to the closely related tautomer, 6-bromo-5-iodopyridin-2-ol, employs electrophilic aromatic substitution on a pre-existing iodinated precursor. The synthesis involves the bromination of a 5-iodopyridin-2-ol derivative at the C6 position. This reaction is typically performed using an electrophilic bromine source like N-bromosuccinimide (NBS) in an organic solvent at controlled temperatures to ensure high regioselectivity. The electronic and steric environment of the 5-iodopyridin-2-ol directs the incoming electrophile (bromine) to the desired position.

This type of transformation highlights a common and practical approach to dihalogenated pyridinones, where the halogen atoms are introduced in a stepwise manner via C-H functionalization. The choice of halogenating agent and reaction conditions is critical to control the outcome and prevent the formation of isomeric byproducts. nih.gov

Table 2: C-H Functionalization for the Synthesis of 6-Bromo-5-iodopyridin-2-ol

| Starting Material | Reagent | Key Transformation | Conditions | Reference |

|---|---|---|---|---|

| 5-Iodopyridin-2-ol derivative | N-Bromosuccinimide (NBS) | Electrophilic C-H bromination at C6 | Organic solvent (e.g., acetone, acetonitrile), 0–10°C |

Multi-Component and One-Pot Syntheses of Dihalogenated Pyridinones

Multi-component reactions (MCRs) and one-pot syntheses are powerful tools in synthetic chemistry that align with the principles of green chemistry by improving efficiency and reducing waste. mdpi.comnih.gov These reactions combine three or more starting materials in a single reaction vessel to form a complex product in a single operation, avoiding the isolation of intermediates. google.com This approach offers significant advantages in terms of pot, atom, and step economy (PASE). nih.gov

While a specific multi-component reaction for this compound is not explicitly described, the synthesis of related heterocyclic systems demonstrates the potential of this strategy. For example, a one-pot, two-step synthesis has been developed for 5-O-substituted 5H-chromeno[2,3-b]pyridines by reacting salicylaldehydes, malononitrile (B47326) dimer, and an alcohol. mdpi.comnih.gov This process proceeds efficiently with a simple workup, showcasing the convenience of one-pot transformations. nih.gov

Another relevant example from patent literature describes a one-step synthesis of 5-bromo-2-substituted pyrimidine (B1678525) compounds from 2-bromomalonaldehyde (B19672) and amidine compounds. google.com This method is noted for its simple operation, short reaction time, and low cost. google.com A hypothetical MCR for a dihalogenated pyridinone like the title compound could be envisioned starting from simple, appropriately halogenated acyclic precursors. Such a strategy would involve the careful selection of building blocks that could cyclize to form the desired pyridinone core with the halogens pre-installed, thereby streamlining the synthetic process significantly.

Table 3: Examples of One-Pot/Multi-Component Syntheses for Related Heterocycles

| Product Type | Key Starting Materials | Reaction Type | Key Advantages | Reference |

|---|---|---|---|---|

| 5-O-Substituted 5H-Chromeno[2,3-b]pyridines | Salicylaldehydes, Malononitrile dimer, Alcohols | One-pot, two-step | High yields (77-93%), simple filtration workup | mdpi.comnih.gov |

| 5-Bromo-2-substituted pyrimidines | 2-Bromomalonaldehyde, Amidines | One-pot, one-step | Simple, safe, short reaction time, low cost | google.com |

| 5-Substituted hydantoins | Aldehydes/Ketones, KCN, (NH₄)₂CO₃ | One-pot, Gallium(III) triflate-catalyzed | Compatible with various substrates and solvents | nih.gov |

Uncharted Reactivity: The Elusive Chemistry of this compound

Despite the rich and varied chemistry of halogenated pyridinones, a comprehensive scientific profile of This compound remains conspicuously absent from publicly available research literature. Extensive searches for specific reactivity data concerning this compound have yielded no direct studies, leaving its chemical behavior a matter of educated speculation based on related structures. Consequently, a detailed discussion of its specific reaction profiles, as requested, cannot be constructed at this time.

While general principles of organic chemistry allow for predictions about the behavior of the bromine and iodine substituents on the pyridinone ring, the absence of empirical data prevents a factual analysis of this particular molecule. The inherent differences in the carbon-halogen bond strengths (C-I being weaker than C-Br) typically allow for selective reactions, a cornerstone of modern synthetic strategy. However, without experimental validation for this compound, any discussion would be purely theoretical.

Similarly, while the pyridinone core is known to participate in various transformations, no specific examples involving this compound have been documented in the searched scientific databases for the following key reaction classes:

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridinone ring, exacerbated by the electron-withdrawing halogens, should theoretically make it susceptible to SNAr reactions. However, no studies detailing such reactions on this specific substrate are available.

Transition Metal-Catalyzed Cross-Coupling Reactions: This class of reactions represents a powerful tool for molecular construction. The presence of two different halogens (bromo and iodo) on the pyridinone ring of the target compound presents an opportunity for selective, sequential cross-coupling reactions, which is a highly valuable synthetic strategy. Typically, the more reactive C-I bond would be expected to react preferentially over the C-Br bond in palladium-catalyzed reactions. However, specific research applying Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, or Ullmann-type couplings to this compound has not been found.

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 6 Iodo 1h Pyridin 2 One

Transition Metal-Catalyzed Cross-Coupling Reactions of 5-Bromo-6-iodo-1H-pyridin-2-one

Other Palladium- and Copper-Catalyzed Transformations

Beyond the more common cross-coupling reactions, this compound and related halogenated pyridinones are amenable to a variety of other palladium- and copper-catalyzed transformations. These reactions further highlight the versatility of this class of compounds in constructing complex molecular architectures.

Palladium-catalyzed carbonylative coupling reactions represent a powerful method for the introduction of a carbonyl group. For instance, in a multicomponent reaction, 2-bromopyridines can react with imines and carbon monoxide in the presence of a palladium catalyst to form indolizine (B1195054) derivatives. nih.gov This process involves the initial formation of a reactive 1,3-dipole, which then undergoes cycloaddition with an alkyne. nih.gov The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often promoting the desired transformation. nih.gov

Copper-catalyzed reactions, particularly C-N cross-coupling, have also been employed with halogenated pyridinones. These reactions provide a direct route to N-substituted pyridinones, which are important structural motifs in medicinal chemistry. The choice of the copper source, ligand, and base are all critical parameters that need to be optimized for efficient coupling.

The general reactivity of dihalopyrimidines in palladium-catalyzed cross-coupling reactions with organoindium reagents has been demonstrated, showcasing the potential for sequential and chemoselective functionalization. nih.gov This methodology allows for the controlled introduction of different substituents at the halogenated positions. nih.gov

Table 1: Examples of Palladium- and Copper-Catalyzed Transformations

| Catalyst/Metal | Reagents | Product Type | Ref. |

| Palladium | 2-Bromopyridine, Imine, CO, Alkyne | Indolizine | nih.gov |

| Copper | Halogenated Pyridinone, Amine | N-Substituted Pyridinone | |

| Palladium | 5-Bromo-2-chloropyrimidine, Organoindium Reagent | Substituted Pyrimidine (B1678525) | nih.gov |

| Nickel | 2-Chloropyridine, Alkyl Bromide | 2-Alkylated Pyridine (B92270) | wisc.edu |

Electrophilic Reactions Involving the Pyridinone Nitrogen and Carbonyl Oxygen

The pyridinone ring system, exemplified by this compound, possesses both a nucleophilic nitrogen atom and a carbonyl oxygen, which can participate in electrophilic reactions. The reactivity at these sites is influenced by the electronic nature of the ring and the substituents present.

Alkylation and acylation at the nitrogen atom are common electrophilic reactions. These transformations are typically carried out using alkyl halides or acylating agents in the presence of a base to deprotonate the pyridinone nitrogen, enhancing its nucleophilicity. The resulting N-substituted pyridinones are valuable intermediates for further synthetic manipulations.

The carbonyl oxygen can also act as a site for electrophilic attack, particularly in the presence of strong electrophiles. Protonation or coordination to a Lewis acid can activate the pyridinone ring towards nucleophilic attack. Furthermore, the interplay between the nitrogen and oxygen atoms is central to the tautomeric equilibrium of the pyridinone system.

Detailed Mechanistic Studies of Key Transformations

A deeper understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing reaction conditions and predicting outcomes.

The regioselectivity of electrophilic halogenation on pyridine rings is a complex issue. nih.govyoutube.com In many cases, direct halogenation of pyridines requires harsh conditions and can lead to mixtures of regioisomers. nih.gov The inherent electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic attack compared to benzene. youtube.com

For substituted pyridinones, the regioselectivity is influenced by the electronic effects of the existing substituents. Computational studies have been employed to understand the factors controlling regioselectivity. For instance, in the halogenation of Zincke imine intermediates, derived from pyridines, the regioselectivity was rationalized by examining the energies of the intermediates and transition states rather than just the electronic properties of the starting material. nih.gov

In cross-coupling reactions of dihalogenated pyridines, the differential reactivity of the carbon-halogen bonds allows for selective functionalization. The carbon-iodine bond is generally more reactive towards oxidative addition to a low-valent metal catalyst (e.g., Pd(0)) than the carbon-bromine bond. This difference in reactivity enables the selective substitution at the 6-position (iodine) while leaving the 5-position (bromine) intact for subsequent transformations.

The catalytic cycle of palladium-catalyzed cross-coupling reactions is generally understood to involve a sequence of elementary steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

Oxidative Addition: The cycle begins with the oxidative addition of the halogenated pyridinone to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-halogen bond and the formation of a palladium(II) intermediate. The rate of this step is typically C-I > C-Br > C-Cl.

Transmetalation: In this step, the organic group from an organometallic reagent is transferred to the palladium(II) center, displacing the halide.

Reductive Elimination: The final step is the reductive elimination of the coupled product from the palladium(II) complex, regenerating the palladium(0) catalyst.

2-Pyridinones can exist in equilibrium with their tautomeric form, 2-hydroxypyridine (B17775). wikipedia.orgchemtube3d.com This tautomerism can have a significant impact on the reactivity and reaction mechanisms of these compounds. researchgate.netaip.org

In the gas phase and in non-polar solvents, the 2-hydroxypyridine tautomer may be more prevalent, while in polar, protic solvents, the 2-pyridone form is generally favored due to intermolecular hydrogen bonding. wikipedia.orgchemtube3d.com The energy difference between the two tautomers is relatively small, and the equilibrium can be influenced by solvent, temperature, and concentration. wayne.edu

The tautomeric equilibrium can affect reaction outcomes by altering the nucleophilicity and electrophilicity of the molecule. For example, the 2-hydroxypyridine form has a phenolic hydroxyl group, which can undergo different reactions compared to the amide-like functionality of the 2-pyridone form. In reactions involving the pyridinone nitrogen, the equilibrium must shift towards the 2-pyridone tautomer. The specific tautomer involved in a particular reaction can sometimes be inferred from the reaction products and conditions. Theoretical calculations have been used to study the tautomerization process and the relative stabilities of the tautomers. wayne.edu

Strategic Derivatization and Synthetic Utility of 5 Bromo 6 Iodo 1h Pyridin 2 One As a Building Block

Differential Functionalization at Bromine and Iodine Sites

The presence of both a bromine and an iodine atom on the pyridin-2-one ring at positions 5 and 6, respectively, allows for a high degree of control in synthetic transformations. The differing carbon-halogen bond strengths and reactivities toward transition metal-catalyzed cross-coupling reactions are the basis for this selectivity.

Selective Reactivity of the Bromo Group

The carbon-bromine (C-Br) bond is generally less reactive than the carbon-iodine (C-I) bond in typical palladium-catalyzed cross-coupling reactions. This allows for the selective functionalization of the iodo group while leaving the bromo group intact for subsequent transformations. However, under specific conditions, the bromo group can be selectively targeted. For instance, in the absence of a more reactive C-I bond, the C-Br bond readily participates in various coupling reactions.

While direct selective functionalization of the bromo group in the presence of an iodo group on the same aromatic ring is challenging and less common, its reactivity can be harnessed in a sequential manner after the iodo group has been functionalized.

Selective Reactivity of the Iodo Group

The carbon-iodine (C-I) bond is significantly more susceptible to oxidative addition to a low-valent palladium catalyst compared to the C-Br bond. This difference in reactivity is the key to the selective functionalization of the 6-position of 5-Bromo-6-iodo-1H-pyridin-2-one. Palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination can be performed under conditions that favor the exclusive reaction at the C-I bond, leaving the C-Br bond available for a subsequent coupling reaction. researchgate.netias.ac.in This chemoselectivity is a powerful tool for the controlled, stepwise introduction of different substituents.

For instance, a Suzuki-Miyaura coupling using an arylboronic acid can be performed to introduce an aryl group at the 6-position, yielding a 5-bromo-6-aryl-1H-pyridin-2-one intermediate.

Sequential vs. Simultaneous Functionalization Strategies

The differential reactivity of the C-I and C-Br bonds allows for elegant sequential functionalization strategies. A typical approach involves the initial palladium-catalyzed coupling at the more reactive C-6 iodo position, followed by a second coupling reaction at the C-5 bromo position. This stepwise approach enables the introduction of two different functional groups in a controlled manner, leading to highly diverse and complex molecules. nih.gov

A hypothetical sequential functionalization could involve a Sonogashira coupling at the C-6 position to introduce an alkynyl group, followed by a Suzuki coupling at the C-5 position to add an aryl moiety. This would result in a 5-aryl-6-alkynyl-1H-pyridin-2-one derivative.

Simultaneous functionalization of both the bromo and iodo groups is also possible but generally leads to symmetrical products unless a large excess of the coupling partner is used, and it forgoes the strategic advantage of selective derivatization.

Introduction of Diverse Chemical Moieties

The selective functionalization of this compound opens the door to the introduction of a wide variety of chemical groups, significantly expanding its synthetic utility.

Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are paramount for the formation of new carbon-carbon bonds at either the C-5 or C-6 position.

Suzuki-Miyaura Coupling: This reaction is widely used to introduce aryl, heteroaryl, or vinyl groups. By carefully selecting the reaction conditions, it is possible to first couple a boronic acid at the C-6 iodo position and then introduce a different boronic acid at the C-5 bromo position. researchgate.netnih.gov

| Coupling Position | Reagent | Catalyst System (Typical) | Product Type |

| C-6 (Iodo) | Arylboronic acid | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | 5-Bromo-6-aryl-1H-pyridin-2-one |

| C-5 (Bromo) | Arylboronic acid | Pd(dppf)Cl₂, base (e.g., K₂CO₃) | 5-Aryl-6-(substituted)-1H-pyridin-2-one |

Sonogashira Coupling: This reaction allows for the introduction of terminal alkynes, which are valuable handles for further transformations, such as click chemistry or cyclization reactions. The higher reactivity of the C-I bond allows for selective alkynylation at the C-6 position. nih.govresearchgate.net

| Coupling Position | Reagent | Catalyst System (Typical) | Product Type |

| C-6 (Iodo) | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, base (e.g., Et₃N) | 5-Bromo-6-alkynyl-1H-pyridin-2-one |

Carbon-Heteroatom Bond Formation (C-N, C-O, C-S)

The introduction of heteroatoms such as nitrogen, oxygen, and sulfur can be achieved through various palladium-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination: This powerful method enables the formation of carbon-nitrogen bonds, providing access to a wide range of substituted anilines and related compounds. Selective amination at the C-6 position is expected due to the higher reactivity of the iodo substituent.

| Coupling Position | Reagent | Catalyst System (Typical) | Product Type |

| C-6 (Iodo) | Amine (R-NH₂) | Pd₂(dba)₃, ligand (e.g., BINAP), base (e.g., NaOtBu) | 5-Bromo-6-amino-1H-pyridin-2-one |

The synthesis of 2-bromo-6-alkylaminopyridines from 2,6-dibromopyridine (B144722) demonstrates the feasibility of such transformations on related scaffolds.

The strategic and selective functionalization of this compound provides a versatile platform for the synthesis of a multitude of complex and functionally diverse molecules, making it a highly valuable building block in synthetic chemistry.

Construction of Complex Polyheterocyclic Systems Featuring the Pyridinone Core

The this compound scaffold is an exceptional starting point for the synthesis of intricate polyheterocyclic systems. The presence of distinct halogen atoms allows for selective and sequential cross-coupling reactions, enabling the controlled assembly of fused and linked heterocyclic rings. This step-wise functionalization is crucial for building molecular complexity in a predictable manner.

The greater reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allows for initial selective substitution at the 6-position. Following the initial coupling reaction, the bromine at the 5-position can then be subjected to a second, distinct cross-coupling reaction. This one-pot or sequential approach, often referred to as a cascade or tandem reaction, is a powerful strategy for the efficient synthesis of complex molecules from simpler precursors. wikipedia.org

For instance, a Sonogashira coupling at the 6-position with a terminal alkyne can be followed by an intramolecular cyclization to construct a fused heterocyclic ring system. The remaining bromo substituent at the 5-position then serves as a handle for further diversification, such as the introduction of aryl, heteroaryl, or amino groups through another cross-coupling reaction. This methodology can lead to the formation of novel pyrazinone-fused pyridones or other complex scaffolds. rsc.org

The versatility of this building block is further highlighted by the potential for intramolecular cyclization reactions involving substituents introduced at the halogenated positions. For example, the introduction of an appropriate functional group via a Suzuki or Heck coupling could be followed by an intramolecular cyclization to yield tricyclic scaffolds containing 2-pyrone or 2-furanone rings. nih.gov The selectivity of these cyclizations, whether a 5-exo-dig or 6-endo-dig pathway is favored, can often be controlled by the reaction conditions and the nature of the substituents. nih.gov Furthermore, radical cyclization presents another avenue for the construction of fused systems from derivatives of the pyridinone core. scielo.org.mx

The following table illustrates potential synthetic transformations for constructing polyheterocyclic systems starting from this compound, based on established synthetic methodologies for similar halogenated heterocycles.

| Reaction Type | Reagents and Conditions | Intermediate Product | Final Polyheterocyclic System | Potential Application |

| Sequential Sonogashira/Suzuki Coupling | 1. Terminal alkyne, Pd(PPh₃)₄, CuI, Et₃N2. Arylboronic acid, Pd(OAc)₂, SPhos, K₃PO₄ | 6-Alkynyl-5-bromo-1H-pyridin-2-one | 5-Aryl-6-alkynyl-1H-pyridin-2-one | Synthesis of highly substituted pyridinones |

| Sonogashira Coupling/Intramolecular Cyclization | 1. Functionalized terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N2. Acid or base catalyst | 6-(Functionalized alkynyl)-5-bromo-1H-pyridin-2-one | Fused bicyclic or tricyclic pyridinone | Development of novel heterocyclic scaffolds |

| Sequential Buchwald-Hartwig Amination | 1. Primary amine, Pd₂(dba)₃, BINAP, NaOtBu2. Secondary amine, Pd(OAc)₂, RuPhos, K₂CO₃ | 6-Amino-5-bromo-1H-pyridin-2-one | 5,6-Diamino-1H-pyridin-2-one derivative | Building blocks for nitrogen-rich heterocycles |

| Halocyclization | 1. Suzuki coupling with a propargylamino-containing boronic ester2. I₂ or Br₂ | 5-Bromo-6-(propargylamino-substituted)-1H-pyridin-2-one | Fused pteridine-like structures | Synthesis of biologically active heterocycles nih.gov |

This table presents hypothetical transformations based on known chemical reactions for analogous systems.

Application of the this compound Scaffold in Scaffold Hopping Methodologies

Scaffold hopping is a powerful strategy in modern drug discovery that involves replacing the core molecular framework of a known active compound with a structurally different scaffold, while aiming to retain or improve its biological activity and pharmacological properties. nih.gov This approach is instrumental for generating novel chemical entities with potentially improved characteristics, such as enhanced potency, better selectivity, more favorable pharmacokinetic profiles, or novel intellectual property positions. nih.govnih.gov

The this compound scaffold is an excellent starting point for scaffold hopping endeavors due to its inherent structural features. The pyridinone core itself is a privileged structure in medicinal chemistry, known to be present in numerous biologically active compounds. nih.govdovepress.com The two distinct halogen atoms provide orthogonal handles for a wide range of chemical modifications, allowing for the systematic exploration of the chemical space around the core scaffold.

Through selective and sequential functionalization of the bromo and iodo groups, a diverse library of compounds can be generated. This diversity is crucial for identifying novel scaffolds that can mimic the key pharmacophoric features of a parent molecule. For example, by carefully choosing the substituents to be introduced at the 5- and 6-positions, one can spatially arrange functional groups (e.g., hydrogen bond donors and acceptors, hydrophobic moieties) to match the binding interactions of a known ligand with its biological target.

The following table provides hypothetical examples of how the this compound scaffold could be utilized in a scaffold hopping approach to generate analogs of known drug classes.

| Original Scaffold/Drug Class | Key Pharmacophoric Features | Hypothetical Scaffold-Hopped Analog from this compound | Synthetic Strategy |

| Kinase Inhibitors (e.g., with a hinged binding motif) | - Heterocyclic core- Hydrogen bond donor/acceptor- Aryl/heteroaryl substituents | A 5,6-disubstituted pyridinone where one substituent mimics the hinge-binding moiety and the other explores a different pocket of the active site. | Sequential Suzuki and/or Buchwald-Hartwig couplings to introduce the desired aryl and amino groups. |

| Antiviral Agents (e.g., Non-nucleoside reverse transcriptase inhibitors) | - Butterfly-like conformation- Specific arrangement of aromatic rings | A pyridinone derivative with bulky aryl or heteroaryl groups at the 5- and 6-positions to adopt a non-planar conformation. | Sequential Suzuki or Stille couplings to introduce diverse aromatic systems. |

| GPCR Ligands | - Basic nitrogen center- Aromatic/lipophilic groups | A derivative where a basic side chain is introduced at one position (e.g., via a linker) and a lipophilic group at the other. | Initial coupling to introduce a linker, followed by attachment of a basic moiety, and subsequent coupling of a lipophilic group. |

This table presents hypothetical applications of the scaffold in drug design based on the principles of scaffold hopping and medicinal chemistry.

Computational and Theoretical Investigations of 5 Bromo 6 Iodo 1h Pyridin 2 One

Electronic Structure Elucidation via Quantum Chemical Methods

Quantum chemical methods are fundamental to understanding the electronic nature of 5-Bromo-6-iodo-1H-pyridin-2-one. These computational tools provide a molecular-level depiction of electron distribution and energy levels, which are crucial for predicting the compound's behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT calculations for derivatives of 2-pyridone typically involve optimizing the molecular geometry to find the most stable arrangement of atoms. rsc.org These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. For a molecule like this compound, DFT can elucidate the effects of the electron-withdrawing bromine and iodine substituents on the pyridin-2-one ring.

DFT calculations are also employed to determine vibrational frequencies, which can be compared with experimental infrared and Raman spectra to confirm the calculated structure. Furthermore, DFT is used to calculate various electronic properties, including ionization potential, electron affinity, and the distribution of electron density. researchgate.net In studies of related halogenated compounds, DFT has been instrumental in understanding the nature of halogen bonds and other non-covalent interactions that can influence crystal packing and molecular recognition. nih.gov

Illustrative Geometrical Parameters for a Halogenated Pyridin-2-one Derivative (Calculated using DFT)

| Parameter | Value |

| C2-N1 Bond Length (Å) | 1.38 |

| C6-N1 Bond Length (Å) | 1.40 |

| C5-Br Bond Length (Å) | 1.89 |

| C6-I Bond Length (Å) | 2.12 |

| C2=O Bond Length (Å) | 1.24 |

| C5-C6-N1 Bond Angle (°) | 120.5 |

| Br-C5-C4 Bond Angle (°) | 118.9 |

| I-C6-N1 Bond Angle (°) | 117.5 |

Disclaimer: The data in this table is illustrative and represents typical values for related compounds. Specific experimental or computational data for this compound is not available in the provided search results.

For even greater accuracy, high-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, can be employed. rsc.org While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation, which can be important for accurately describing systems with multiple lone pairs and potential for complex electronic effects, such as in this compound. rsc.org

Ab initio calculations are particularly valuable for studying reaction mechanisms and transition states, where a precise understanding of energy differences is critical. mdpi.com They can also be used to benchmark the accuracy of DFT methods for a particular class of molecules. For halogenated systems, ab initio methods have been used to study the nature of halogen bonding with high precision. rsc.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Role in Reactivity

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. wikipedia.org The energy and spatial distribution of these orbitals indicate where a molecule is likely to act as an electron donor (nucleophile) or an electron acceptor (electrophile). youtube.com

For this compound, the HOMO is expected to be located primarily on the electron-rich regions of the molecule, such as the π-system of the pyridinone ring and the lone pairs of the oxygen and halogen atoms. The LUMO, conversely, is anticipated to be distributed over the electrophilic sites, likely with significant contributions from the carbon atoms of the ring and the antibonding orbitals associated with the carbon-halogen bonds.

The energy gap between the HOMO and LUMO is a critical parameter that reflects the chemical stability and reactivity of the molecule. wikipedia.org A smaller HOMO-LUMO gap generally suggests higher reactivity. In substituted pyridones, the nature and position of the substituents can significantly influence the energies of the frontier orbitals and thus modulate the molecule's reactivity. researchgate.net

Illustrative Frontier Orbital Energies for a Halogenated Pyridin-2-one Derivative

| Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.3 |

Disclaimer: The data in this table is illustrative and represents typical values for related compounds. Specific experimental or computational data for this compound is not available in the provided search results.

Mapping of Molecular Electrostatic Potential (MEP) for Electrophilic/Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the surface of a molecule. mdpi.com It is a valuable tool for identifying regions that are electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic). sci-hub.st

For this compound, the MEP map would be expected to show a region of negative potential around the carbonyl oxygen atom, indicating its susceptibility to electrophilic attack. Conversely, regions of positive potential would be anticipated near the hydrogen atom attached to the nitrogen and potentially in the "sigma-holes" of the bromine and iodine atoms, making these areas prone to nucleophilic attack. rsc.orgnih.gov The MEP is particularly useful for understanding and predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are crucial in biological systems and crystal engineering. nih.govresearchgate.net

Thermodynamic and Kinetic Profiling of Reaction Pathways

Computational methods can be used to model the potential energy surfaces of chemical reactions involving this compound. This allows for the determination of the thermodynamic and kinetic parameters of various reaction pathways. mdpi.comresearchgate.net

Computational Predictions of Regioselectivity in Functionalization

A key application of computational chemistry in the study of substituted heterocycles like this compound is the prediction of regioselectivity in functionalization reactions. By analyzing the electronic and steric properties of the molecule, it is possible to predict which positions on the pyridinone ring are most likely to undergo electrophilic or nucleophilic substitution.

For example, the analysis of frontier orbitals and MEP maps can highlight the most reactive sites. researchgate.netnih.gov Furthermore, by calculating the energies of the intermediates and transition states for reactions at different positions, the most favorable reaction pathway can be identified. Such computational predictions are invaluable for designing synthetic routes to new derivatives of this compound with desired properties. chemrxiv.orgchemrxiv.org

Understanding the Influence of Halogen Substituents on Electronic Properties and Reactivity

The presence of both bromine and iodine atoms on the pyridin-2-one core in "this compound" profoundly influences its electronic structure and chemical reactivity. Computational and theoretical studies, while not always focused on this exact molecule, provide a robust framework for understanding the distinct roles these halogen substituents play. The interplay of their inductive effects, polarizability, and capacity for halogen bonding governs the molecule's behavior.

Halogen atoms, being more electronegative than carbon, generally exert an electron-withdrawing inductive effect (-I effect) on the aromatic ring to which they are attached. This effect tends to decrease the electron density of the pyridinone ring system. In the case of this compound, both the bromo and iodo substituents contribute to this electron withdrawal. This reduction in electron density has several important consequences for the molecule's properties and reactivity. For instance, the acidity of the N-H proton is expected to be enhanced compared to the unsubstituted 1H-pyridin-2-one, as the electron-withdrawing halogens stabilize the resulting pyridin-2-olate anion.

Furthermore, the electron-deficient nature of the ring, coupled with the inherent polarity of the carbonyl group, influences the molecule's susceptibility to nucleophilic attack. The carbon atom of the carbonyl group becomes more electrophilic, making it a more likely target for nucleophiles.

A significant aspect of halogen substituents, particularly iodine and bromine, is their ability to engage in halogen bonding. This is a non-covalent interaction where the halogen atom acts as an electrophilic species, interacting with a nucleophile. This phenomenon arises from the anisotropic distribution of electron density around the covalently bonded halogen, resulting in a region of positive electrostatic potential known as a "σ-hole" on the outer side of the halogen atom, opposite to the covalent bond. The strength of the σ-hole, and thus the halogen bond donating capability, generally increases with the polarizability and decreases with the electronegativity of the halogen atom. Therefore, iodine is a stronger halogen bond donor than bromine. In this compound, the iodine at the 6-position is expected to be a more potent halogen bond donor than the bromine at the 5-position.

Computational studies on related halogenated pyridines and other aromatic systems have utilized methods like Density Functional Theory (DFT) to quantify these effects. Such studies often calculate molecular electrostatic potential (MEP) maps to visualize the electron-rich and electron-poor regions of a molecule. For this compound, an MEP map would likely show a significant positive σ-hole on the iodine atom, indicating its propensity for halogen bonding.

The reactivity of halogenated pyridinones can also be understood through the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and distributions of these orbitals provide insights into the molecule's ability to donate or accept electrons and predict the sites of electrophilic and nucleophilic attack. The presence of electron-withdrawing halogens is expected to lower the energies of both the HOMO and LUMO compared to the parent pyridinone.

Detailed Research Findings:

While specific computational studies on this compound are not extensively available in the public domain, research on similar halogenated heterocycles provides valuable insights. For example, studies on halogenated pyridines have shown a clear correlation between the nature of the halogen substituent and the strength of halogen bonding interactions. It has been demonstrated that the interaction energy in halogen-bonded complexes increases with the polarizability of the halogen atom (I > Br > Cl). rsc.org

Furthermore, computational analyses of various substituted pyridines have established that electron-withdrawing groups, including halogens, can significantly modulate the electronic properties of the pyridine (B92270) ring. These modifications have been shown to influence the reactivity of the molecule in various chemical transformations, including cross-coupling reactions.

The following interactive data table summarizes the key electronic properties of bromine and iodine as substituents, which are central to understanding their influence on the this compound molecule.

| Property | Bromine (Br) | Iodine (I) | Influence on this compound |

| Electronegativity (Pauling Scale) | 2.96 | 2.66 | Both halogens are electron-withdrawing, reducing the electron density of the pyridinone ring. Bromine has a slightly stronger inductive effect. |

| Polarizability (ų) | 4.77 | 7.1 | Iodine is significantly more polarizable, making it a better halogen bond donor and more susceptible to reactions involving polarization. |

| Halogen Bond Donor Strength | Moderate | Strong | The iodine at the 6-position is expected to be the primary site for halogen bonding interactions. |

| van der Waals Radius (Å) | 1.85 | 1.98 | The larger size of the iodine atom can introduce steric effects that influence the molecule's conformation and reactivity at the adjacent positions. |

Future Directions and Emerging Research Avenues for 5 Bromo 6 Iodo 1h Pyridin 2 One Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of complex heterocyclic scaffolds is increasingly guided by the principles of green and sustainable chemistry. Future efforts in the synthesis of 5-bromo-6-iodo-1H-pyridin-2-one will likely move away from traditional, multi-step sequences that often require harsh conditions and generate significant waste. Instead, research is focusing on novel, atom-economical strategies that build the pyridone ring in fewer steps and under milder conditions.

Emerging methodologies emphasize transition-metal-catalyzed C-H bond functionalization and annulation reactions. rsc.org For instance, rhodium-catalyzed [3+3] annulations of enaminones with acrylates present a modern approach to constructing N-substituted 2-pyridones. rsc.org Similarly, cobalt-catalyzed redox-neutral annulations of acrylamides with vinylene carbonate offer an efficient route to the pyridone core. organic-chemistry.org The application of electrosynthesis, a technique that uses electricity to drive chemical reactions, also represents a promising green methodology for synthesizing drug metabolites and other complex molecules, which could be adapted for pyridone synthesis. mdpi.com

These modern approaches stand in contrast to classical methods, offering significant advantages in efficiency and environmental impact.

| Feature | Traditional Synthetic Approaches | Novel & Sustainable Methodologies |

|---|---|---|

| Starting Materials | Often require pre-functionalized, complex precursors. | Utilize simpler, more readily available starting materials (e.g., acrylamides, alkynes). acs.org |

| Reaction Type | Multi-step condensation and cyclization reactions. | Catalytic C-H activation, annulation, and cycloisomerization. rsc.orgorganic-chemistry.org |

| Efficiency | Lower overall yields, more purification steps. | Higher yields, greater atom economy, often one-pot procedures. acs.org |

| Environmental Impact | Use of stoichiometric, often hazardous reagents and solvents. | Catalytic processes, potential for greener solvents and reduced waste. mdpi.com |

Future research will likely focus on adapting these catalytic annulation and C-H activation strategies to directly construct the this compound core, thereby providing a more sustainable and efficient supply of this valuable building block.

Exploration of Underutilized Catalytic Systems for Functionalization

The functionalization of pyridones has historically relied heavily on precious metal catalysts like palladium and rhodium. rsc.orgnih.gov While highly effective, the cost and low abundance of these metals are significant drawbacks. A major future direction is the exploration of catalytic systems based on more earth-abundant and less expensive first-row transition metals, such as iron, copper, nickel, and cobalt. acs.orgnih.gov

These metals have been comparatively underutilized in C-H bond functionalization but are now demonstrating remarkable potential. acs.org For example, iron-based catalytic systems have been developed for the C3-arylation of 2-pyridones, offering a more economical alternative to palladium- or rhodium-based methods. nih.gov Nickel catalysis has enabled unique transformations, including C6-selective alkenylation and ring-contracting C-H coupling reactions on the pyridone core. nih.gov Copper-catalyzed N-arylation of 2-pyridones also provides a mild and efficient method for derivatization. organic-chemistry.org

The unique reactivity of the two distinct carbon-halogen bonds in this compound presents a rich playground for these underutilized catalytic systems, which could unlock novel and selective transformations not achievable with traditional catalysts.

| Catalyst Metal | Example Transformation on Pyridone Core | Potential Advantage |

|---|---|---|

| Iron (Fe) | C3-Arylation nih.gov | Low cost, earth-abundant, low toxicity. |

| Nickel (Ni) | C6-Alkenylation, ring-contracting coupling nih.gov | Unique reactivity, enables novel transformations. |

| Copper (Cu) | N-Arylation of 2-pyridones organic-chemistry.org | Cost-effective, versatile for cross-coupling. |

| Ruthenium (Ru) | Oxidative annulations to form 2-pyridones acs.org | High chemo- and regioselectivity. |

Advanced In Silico Approaches for Predictive Synthesis and Mechanism Discovery

Computational chemistry is transitioning from a tool for rationalizing observed results to a predictive engine for discovering new reactions and designing synthetic routes. Advanced in silico approaches, particularly Density Functional Theory (DFT), are becoming indispensable for navigating the complex reactivity of molecules like this compound.

Computational studies can predict reaction pathways and intermediates, guiding the development of new synthetic methods. For example, a computation-driven approach successfully predicted a complex cyclization mechanism for the synthesis of a pyridone natural product, which was later validated experimentally. nih.gov Similarly, computational analysis has been used to elucidate the stepwise SNAr mechanism of phosphine-mediated pyridine (B92270) halogenation, explaining the influence of steric and electronic factors on reactivity. nih.govresearchgate.net This predictive power allows chemists to screen potential catalysts and substrates virtually, saving significant time and resources in the lab.

Furthermore, in silico molecular docking can predict how derivatives of the pyridone scaffold might interact with biological targets, such as proteins and DNA, guiding the design of new therapeutic agents. rsc.org A recent study demonstrated the use of a combined computational and electrochemical approach to predict and identify drug metabolites, a strategy that could be applied to understand the metabolic fate of pyridone-based drugs. mdpi.com

| In Silico Method | Application in Pyridone Chemistry | Potential Impact on this compound |

|---|---|---|

| Density Functional Theory (DFT) | Elucidating reaction mechanisms, predicting transition states, rationalizing regioselectivity. nih.govresearchgate.net | Designing selective functionalization protocols; predicting kinetic vs. thermodynamic products. |

| Molecular Docking | Predicting binding affinity and mode of interaction with biological targets (e.g., enzymes, DNA). rsc.org | Guiding the design of bioactive derivatives for medicinal chemistry applications. |

| Predictive Metabolism Platforms | Simulating interactions with metabolizing enzymes to predict biotransformations. mdpi.com | Anticipating the metabolic profile of potential drug candidates derived from the core structure. |

Design of Highly Selective and Efficient Derivatization Protocols

The presence of two different halogen atoms (bromine and iodine) at adjacent positions on the this compound ring offers a prime opportunity for highly selective and sequential functionalization. The design of derivatization protocols that can distinguish between the C-Br and C-I bonds, as well as the various C-H bonds, is a key area for future research.

The development of orthogonal functionalization strategies is paramount. Due to the greater lability of the C-I bond compared to the C-Br bond in transition-metal-catalyzed cross-coupling reactions, selective substitution at the C-6 position is generally favored. Future work will refine this selectivity, allowing for a diverse array of groups (aryl, alkyl, alkynyl, etc.) to be introduced at the C-6 position while leaving the C-5 bromine intact for subsequent transformations.

Advanced catalytic methods are enabling unprecedented control over site-selectivity. Palladium/norbornene cooperative catalysis, for example, has been used for the dual functionalization of iodinated 2-pyridones, allowing for sequential C-H activation and derivatization. nih.gov For dihalopyridines, reaction conditions, particularly temperature, have been shown to be critical in dictating the outcome of lithiation reactions, allowing chemists to choose between kinetic and thermodynamic products. nih.gov Such precise control will be essential for unlocking the synthetic potential of this compound.

| Strategy | Description | Target Site on Pyridone Ring | Reference Example |

|---|---|---|---|

| Catalyst Control | Choice of metal catalyst (e.g., Ni vs. Rh) and ligands directs functionalization to a specific position based on electronic or steric properties. | C3 vs. C5 vs. C6 | nih.gov |

| Orthogonal Cross-Coupling | Exploiting the differential reactivity of C-I vs. C-Br bonds in sequential catalytic reactions. | C6 (Iodo) then C5 (Bromo) | General principle |

| Temperature-Dependent Lithiation | Adjusting temperature to trap either the kinetic or thermodynamic lithiated intermediate for selective functionalization. | Various | nih.gov |

| Cooperative Catalysis | Using a combination of a transition metal and a mediator (e.g., norbornene) to achieve dual C-H/C-I functionalization. | ortho-C–H and C-I | nih.gov |

By developing these highly selective protocols, chemists can rapidly generate libraries of complex and diverse molecules from a single, versatile starting material, accelerating discovery in materials science and medicinal chemistry.

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-Bromo-6-iodo-1H-pyridin-2-one?

Answer:

A sequential halogenation approach is often employed. Begin with a pyridin-2-one scaffold and introduce bromine and iodine via electrophilic aromatic substitution (EAS). Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst) to control regioselectivity. For bromination, use N-bromosuccinimide (NBS) in DMF at 0–25°C . Iodination may require iodine monochloride (ICl) in acetic acid, leveraging the directing effects of existing substituents. Monitor reaction progress via TLC or HPLC-MS, and purify using column chromatography (silica gel, eluent: ethyl acetate/hexane gradient).

Advanced: How can regioselectivity challenges during dihalogenation be resolved?

Answer:

Regioselectivity in dihalogenated pyridinones is influenced by steric and electronic factors. Computational tools (DFT calculations) predict reactive sites by analyzing frontier molecular orbitals and charge distribution . Experimentally, protect the hydroxyl group (e.g., as a silyl ether) to alter electronic effects and direct halogenation to desired positions. Post-functionalization deprotection (e.g., TBAF in THF) restores the parent structure. Validate regiochemistry via NOESY NMR or X-ray crystallography .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., downfield shifts for Br/I-substituted carbons). Use DEPT-135 to distinguish CH₂/CH₃ groups.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and isotopic patterns (Br/I have distinct ¹⁸¹Br/¹²⁷I signatures).

- FT-IR : Confirm the lactam (C=O stretch ~1650 cm⁻¹) and hydroxyl (broad peak ~3200 cm⁻¹) groups.

Cross-reference with analogous compounds (e.g., 5-Bromo-3-iodopyridin-2-ol ) to validate assignments.

Advanced: How does the compound behave under cross-coupling conditions (e.g., Suzuki-Miyaura)?

Answer:

The bromine atom is typically more reactive than iodine in Pd-catalyzed couplings due to lower bond dissociation energy. Use Pd(PPh₃)₄ with arylboronic acids in THF/H₂O (2:1) at 80°C to selectively replace bromine. For iodine retention, employ Sonogashira coupling under milder conditions (e.g., PdCl₂(PPh₃)₂, CuI, Et₃N) . Monitor selectivity via GC-MS and isolate products using preparative HPLC.

Basic: What are the stability considerations for this compound?

Answer:

The compound is light- and moisture-sensitive. Store in amber vials under inert gas (N₂/Ar) at –20°C. Degradation pathways include hydrolysis of the lactam ring (monitor via pH stability studies in buffered solutions) and dehalogenation. Conduct accelerated stability testing (40°C/75% RH for 14 days) with LC-MS analysis to identify degradation products .

Advanced: How can computational chemistry aid in predicting reactivity?

Answer:

- DFT/Molecular Dynamics : Simulate reaction pathways (e.g., halogenation, tautomerization) using Gaussian or ORCA. Optimize transition states to identify kinetic vs. thermodynamic control.

- Docking Studies : Predict interactions with biological targets (e.g., kinase inhibitors) using AutoDock Vina.

- Solvent Effects : COSMO-RS models assess solvent polarity impacts on solubility and reaction rates .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles. Use in a fume hood.

- Spill Management : Absorb with inert material (vermiculite) and dispose as halogenated waste.

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and consult a physician .

Advanced: How to resolve contradictions in crystallographic data for halogenated pyridinones?

Answer:

Contradictions often arise from disorder or twinning. Use SHELXL (SHELX-2018) for refinement:

- Apply TWIN/BASF commands for twinned crystals.

- Use PART/SUMP restraints for disordered halogens.

- Validate with R-factor convergence (<5%) and check CIF files via CheckCIF/PLATON .

Basic: What analytical methods quantify trace impurities in synthesized batches?

Answer:

- HPLC-DAD : Use a C18 column (gradient: 5–95% MeCN/H₂O, 0.1% TFA) with UV detection at 254 nm.

- ICP-MS : Quantify residual heavy metals (e.g., Pd from catalysts).

- NMR qNMR : Use ¹H NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) for purity assessment .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives?

Answer:

- Core Modifications : Synthesize analogs (e.g., replace Br with Cl, add methyl groups) to probe electronic/steric effects.

- Biological Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR.

- Data Analysis : Use multivariate regression (e.g., PLS in SIMCA) to correlate substituent parameters (Hammett σ, LogP) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.